molecular formula C6H6BrN3 B3015253 3-Bromopicolinimidamide CAS No. 739360-43-1

3-Bromopicolinimidamide

Cat. No.: B3015253
CAS No.: 739360-43-1
M. Wt: 200.039
InChI Key: YLIYTHLFTOOBHR-UHFFFAOYSA-N
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Description

3-Bromopicolinimidamide is an organic compound with the molecular formula C6H6BrN3. It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring.

Properties

IUPAC Name

3-bromopyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIYTHLFTOOBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopicolinimidamide typically involves the bromination of picolinamide followed by the introduction of an amidine group. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopicolinimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromopicolinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amidine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    3-Chloropicolinimidamide: Similar structure but with a chlorine atom instead of bromine.

    3-Fluoropicolinimidamide: Contains a fluorine atom at the third position.

    3-Iodopicolinimidamide: Iodine substitution at the third position.

Uniqueness: 3-Bromopicolinimidamide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and binding affinity, making it distinct from its halogenated counterparts.

Biological Activity

3-Bromopicolinimidamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a picolinamide structure. This unique configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit hexokinase II, which plays a critical role in cancer metabolism .
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and improved therapeutic outcomes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : In laboratory settings, this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. This inhibition is often dose-dependent, suggesting that higher concentrations yield more significant effects .
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as rapamycin, this compound enhances the overall antitumor efficacy. This combination therapy has shown promise in preclinical models of lung cancer, leading to decreased tumor multiplicity and load .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Preclinical Study on Hepatocellular Carcinoma : In a study involving mice with hepatocellular carcinoma, treatment with this compound resulted in complete remission in all treated subjects, while control subjects had to be euthanized due to disease progression .
  • Combination Therapy with Radiation : A collaboration with the University of Maryland explored the effects of this compound in conjunction with radiation therapy for non-small cell lung cancer. The results indicated a significant reduction in tumor size compared to radiation alone .

Data Table: Efficacy of this compound

Study TypeCancer TypeTreatment RegimenOutcome
PreclinicalHepatocellular CarcinomaThis compound aloneComplete remission in all treated mice
PreclinicalNon-Small Cell Lung CancerThis compound + RadiationSignificant tumor size reduction
In VitroVarious Cancer Cell LinesDose-dependent treatmentInhibition of cell proliferation

Safety and Toxicology

While the efficacy of this compound is promising, safety assessments are crucial. Initial studies have not indicated significant toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical application .

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